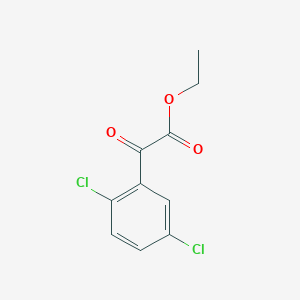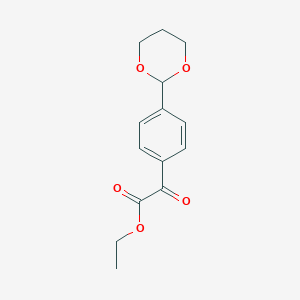
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopentane derivative featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the hydroxymethyl and carboxylate groups. This can be achieved through a combination of oxidation and esterification reactions.
Oxidation: Cyclopentane is oxidized to form cyclopentanone, which is then further oxidized to introduce the hydroxymethyl group.
Esterification: The hydroxymethylcyclopentanone is esterified using methanol and an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of cyclopentane are oxidized using industrial oxidizing agents.
Catalytic Esterification: The intermediate hydroxymethylcyclopentanone is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: The major product is trans-2-carboxymethylcyclopentane-1-carboxylate.
Reduction: The major product is trans-2-hydroxymethylcyclopentane-1-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester and hydroxyl groups.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor of enzymes that catalyze ester hydrolysis.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
Pathways Involved: The compound can influence metabolic pathways involving ester and hydroxyl group transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trans-2-hydroxycyclopentane-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
Methyl trans-2-methylcyclopentane-1-carboxylate: Similar structure but has a methyl group instead of a hydroxymethyl group.
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMUKVEQZAEKV-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641342 |
Source


|
| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502650-66-0 |
Source


|
| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














